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Compound of Interest

Compound Name: 2-(Cyclopropylamino)nicotinonitrile

Cat. No.: B1354240

Abstract: This document provides a comprehensive technical overview of the essential physical
and chemical properties of 2-(cyclopropylamino)pyridine-3-carbonitrile (CAS No. 52583-90-1).
Intended for an audience of researchers, medicinal chemists, and drug development
professionals, this guide moves beyond a simple recitation of data. It establishes a framework
for the physicochemical characterization of novel synthetic intermediates where public data is
limited. We will detail the known computational properties, provide an expert analysis of
predicted spectral characteristics, and present field-proven, step-by-step protocols for the
empirical determination of critical parameters such as thermal properties and aqueous
solubility. The methodologies are presented within the context of established pharmaceutical
development standards, ensuring the generation of robust and reliable data for project
advancement.

Introduction and Strategic Importance

2-(cyclopropylamino)pyridine-3-carbonitrile is a substituted cyanopyridine that serves as a key
building block in medicinal chemistry. Its structural motifs—a pyridine ring, a secondary amine,
a nitrile group, and a cyclopropyl moiety—make it a versatile synthon for creating complex
molecules with potential therapeutic applications. Notably, it is a recognized intermediate in the
synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTISs) like Nevirapine,
highlighting its relevance in pharmaceutical manufacturing.[1]
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The journey of a compound from a laboratory curiosity to a viable drug candidate is contingent
on a thorough understanding of its fundamental physical properties. These characteristics—
solubility, melting point, stability, and purity—are not mere data points; they are critical
determinants of a compound's "developability.” They influence everything from reaction
scalability and formulation design to pharmacokinetic performance and shelf-life. This guide
provides the strategic rationale and practical methodologies for elucidating these properties.

Chemical Identity and Computed Properties

A precise understanding of a compound's identity is the foundation of all subsequent scientific
investigation. The key identifiers and computationally derived properties for 2-
(cyclopropylamino)pyridine-3-carbonitrile are summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier Value Source(s)
2-
IUPAC Name (cyclopropylamino)pyridin  [2]

e-3-carbonitrile

2-

(cyclopropylamino)nicotinonitril
Synonyms _ [3]

e, 2-(Cyclopropylamino)-3-

cyanopyridine

CAS Number 52583-90-1 [4][5]
Molecular Formula CoHoN3 [4]
Molecular Weight 159.19 g/mol [2][4]

| Canonical SMILES| C1CC1NC2=C(C=CC=N2)C#N |[2] |

While experimental data is sparse, computational models provide valuable initial estimates of a
molecule's physicochemical behavior. These values are particularly useful in early discovery for
triaging compounds and predicting potential liabilities.

Table 2: Computed Physicochemical Properties
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Property

XLogP3-AA

Value

Significance in
Drug Development

Predicts
lipophilicity,
influencing
permeability and
metabolism. A
value of 2 suggests
good membrane
permeability.

Source(s)

[2]

Topological Polar
Surface Area (TPSA)

48.7 A2

Estimates the surface
area occupied by
polar atoms,
correlating with
transport properties. A
TPSA < 140 Azis
often associated with
good oral

bioavailability.

[2]

Hydrogen Bond
Donors

Influences solubility
and receptor binding

interactions.

[2]

Hydrogen Bond

Acceptors

Influences solubility
and receptor binding

interactions.

[2]

| Density | 1.20 g/cm3 | Useful for formulation and process chemistry calculations. |[3] |

Spectroscopic Characterization: A Predictive

Analysis

Structural confirmation is a non-negotiable step in synthesis. In the absence of published

experimental spectra, a detailed predictive analysis based on the known functional groups
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provides a robust template for researchers to confirm the identity and purity of their synthesized
material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
» 'H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

o Pyridine Ring Protons (3H): Three distinct signals are anticipated in the aromatic region
(typically & 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will likely be
the most downfield. The protons at positions 4 and 5 will exhibit coupling to each other
(ortho-coupling, J = 7-9 Hz) and potentially smaller couplings to other protons.

o N-H Proton (1H): A broad singlet is expected, the chemical shift of which will be highly
dependent on solvent and concentration. It will likely appear between & 5.0-7.0 ppm.

o Cyclopropyl Protons (5H): This will be the most complex region. The methine proton (-
CH-) attached to the nitrogen will be a multiplet, shifted downfield (likely 6 2.5-3.5 ppm)
due to the adjacent amine. The four methylene protons (-CHz-) on the cyclopropyl ring will
be diastereotopic and magnetically non-equivalent, resulting in complex, overlapping
multiplets in the upfield region (typically & 0.5-1.5 ppm).[6]

e 13C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon
environments.

o Pyridine Ring Carbons (5C): Five signals are expected in the aromatic/heteroaromatic
region (6 110-160 ppm). The carbon bearing the amine group (C2) and the carbon
adjacent to the ring nitrogen (C6) will be significantly affected.

o Nitrile Carbon (1C): A characteristic signal for the -C=N group is expected around & 115-
125 ppm.[7]

o Cyclopropyl Carbons (3C): The methine carbon will appear around & 25-35 ppm, while the
two methylene carbons will be found at a highly shielded (upfield) position, typically & 5-15
ppm, a hallmark of the strained cyclopropyl ring.[8]
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Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

. Expected Wavenumber
Functional Group ( 1
cm-

3300 - 3500 (sharp,

Vibration Type

N-H (Amine) . Stretching
medium)

C-H (Aromatic) 3000 - 3100 (medium) Stretching

C-H (Cyclopropyl) ~3080 (medium) Stretching

. 2220 - 2260 (sharp, medium- )

C=N (Nitrile) Stretching
strong)

C=N, C=C (Pyridine) 1450 - 1600 (multiple bands) Ring Stretching

| C-N (Amine) | 1250 - 1350 (medium) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering

definitive confirmation of molecular identity. Using a soft ionization technique like Electrospray

lonization (ESI) in positive mode, the primary species observed would be the protonated

molecule [M+H]* at an m/z of approximately 160.1.

Experimental Determination of Core Physical

Properties

The following sections detail authoritative, industry-standard protocols for determining the

physical properties that are most critical for drug development. These methodologies are

designed to be self-validating, incorporating system suitability and quality control checks to

ensure data integrity, in line with ICH guidelines.[9][10]
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Melting Point and Thermal Stability by Differential
Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for determining the melting point (Tm) and
thermal behavior of a crystalline solid.[11] It measures the heat flow into a sample compared to
a reference as a function of temperature.[12] For a pure crystalline compound, the melting
event appears as a sharp endothermic peak. The onset temperature of this peak is taken as
the melting point. The shape and sharpness of the peak provide crucial information about
purity; impurities typically cause peak broadening and a depression of the melting point.[13]
Furthermore, DSC can reveal polymorphism (the existence of multiple crystal forms),
dehydration events, or decomposition, which are critical risks to manage in pharmaceutical
development.

Protocol: DSC Analysis

 Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using
certified standards (e.g., Indium). Ensure the baseline is stable and flat.

o Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a non-reactive
aluminum DSC pan. Crimp the pan with a lid to ensure a sealed system. Prepare an identical
empty, sealed pan to serve as the reference.

o Experimental Setup: Place the sample and reference pans into the DSC cell.
e Thermal Program:

o Equilibrate the cell at a starting temperature well below the expected melting point (e.g.,
25°C).

o Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above
the melting event (e.g., 250°C).[14]

o Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and
prevent oxidative degradation.

» Data Analysis: Plot the differential heat flow (mW) against temperature (°C). The melting
point is determined as the extrapolated onset temperature of the primary endothermic peak.
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The integrated area of the peak corresponds to the heat of fusion (AHfus).

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Aqueous Solubility

Expertise & Causality: Aqueous solubility is arguably the most important physical property for
orally administered drug candidates, as a compound must dissolve to be absorbed.[15] The
"shake-flask" method is the definitive technique for determining thermodynamic (or equilibrium)
solubility.[16][17] This method measures the concentration of a compound in a saturated
solution after it has reached equilibrium with an excess of the solid material. This contrasts with
kinetic solubility methods, which can overestimate solubility by creating supersaturated
solutions. Using HPLC with UV detection for quantification ensures specificity and can separate
the parent compound from any potential degradants or impurities.[17]

Protocol: Shake-Flask Solubility Assay

o Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in
a suitable organic solvent (e.g., 10 mg/mL in DMSO) for creating a calibration curve.

» Calibration Curve: Serially dilute the stock solution to prepare a set of at least five calibration
standards in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

o Sample Incubation:

o Add an excess of the solid compound (e.g., ~1 mg) to a known volume of the test buffer
(e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial
to ensure equilibrium is reached with a saturated solution.
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o Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g.,
25°C) for a sufficient time to reach equilibrium, typically 24 hours.[16]

o Sample Processing: After incubation, allow the vials to stand so that the excess solid can
settle. Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45
pum PVDF) to remove all undissolved solids. This step is critical to avoid artificially high
results.

e Quantification by HPLC-UV:

o Analyze the calibration standards by HPLC to establish a linear relationship between peak
area and concentration. The system suitability must be confirmed (e.g., R? > 0.99, peak
tailing < 2).

o Inject the filtered sample onto the HPLC system.

o Quantify the concentration of the compound in the sample by interpolating its peak area
from the calibration curve.[18]

e Reporting: Report the final solubility in units of pg/mL and pM.

Preparation
1. Add Excess Solid 2. Incubate with Agitation 3. Settle Undissolved 4. Filter Supernatant
to Buffer (pH 7.4) (24h at 25°C) Solid (0.45 um PVDF)

Quantification (HPLC-UV)
A

6. Analyze Filtered
Sample

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.pcbis.fr/en/departments/adme-tox/thermodynamic-solubility/
https://www.domainex.co.uk/services/thermodynamic-solubility-assay
https://www.benchchem.com/product/b1354240?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Based on aggregated GHS data, 2-(cyclopropylamino)pyridine-3-carbonitrile should be treated
as an irritant.[2]

e H315: Causes skin irritation.
e H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Recommended Handling Procedures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

e Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

» Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
substances.

Conclusion

While publicly available experimental data for 2-(cyclopropylamino)pyridine-3-carbonitrile is
limited, a comprehensive physicochemical profile can be confidently established through a
combination of computational analysis, predictive spectroscopy, and the application of
standardized, authoritative experimental methodologies. The protocols for DSC and
thermodynamic solubility outlined herein represent the industry-standard approach for
generating the reliable data necessary to assess the developability of novel synthetic
compounds. By adhering to these robust methods, researchers can make informed decisions,
mitigate risks, and accelerate the progression of promising molecules through the drug
discovery and development pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physicochemical
Characterization of 2-(cyclopropylamino)pyridine-3-carbonitrile]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1354240#physical-properties-of-
2-cyclopropylamino-pyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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